anti-(1R)-(+)-Camphorquinone 3-oxime CAS number and identifiers
anti-(1R)-(+)-Camphorquinone 3-oxime CAS number and identifiers
Technical Monograph: anti-(1R)-(+)-Camphorquinone 3-oxime
Part 1: Executive Summary & Chemical Identity
anti-(1R)-(+)-Camphorquinone 3-oxime is a high-value chiral intermediate used primarily as a ligand in asymmetric coordination chemistry and as a precursor for the synthesis of 3-aminocamphor derivatives. Derived from natural D-camphor, this compound retains the rigid bicyclic bornane skeleton, offering a defined stereochemical environment essential for enantioselective applications.
Crucially, the "anti" designation refers to the stereochemistry of the oxime functionality (C=N-OH) relative to the C2-carbonyl group. In the anti (or E) isomer, the hydroxyl group is oriented away from the carbonyl, a configuration thermodynamically favored due to the minimization of dipolar repulsion.
Table 1: Chemical Identifiers and Properties
| Parameter | Data |
| Chemical Name | (1R,E)-(+)-Camphorquinone 3-oxime |
| Synonyms | anti-(1R)-(+)-2,3-Bornanedione 3-oxime; (1R)-3-(Hydroxyimino)camphor |
| CAS Number | 31571-14-9 (Specific to the (1R,E)-anti isomer) |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| SMILES | C[C@@]1(C(=O)C(=N\O)[C@H]2CC1)C(C)(C)C2 |
| InChI Key | YRNPDSREMSMKIY-HAKKTOSXSA-N |
| Melting Point | 153 – 157 °C |
| Optical Rotation | |
| Appearance | White to pale yellow crystalline powder |
Part 2: Stereochemical Analysis & Synthesis Strategy
Stereochemical Configuration
The utility of this compound relies on its high optical purity. Two layers of stereochemistry must be controlled:
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Backbone Configuration (1R): Inherited from the starting material, (1R)-(+)-Camphorquinone (derived from natural D-camphor). This fixes the bridgehead carbons.
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Oxime Geometry (E vs Z): The reaction of the ketone at C3 with hydroxylamine can yield two geometric isomers:
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Anti (E): The -OH group points away from the C2 carbonyl. This is the major product due to steric and electronic factors.
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Syn (Z): The -OH group points towards the C2 carbonyl. This is the minor product, often removable via fractional crystallization.
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Synthesis & Purification Protocol
The following protocol prioritizes the isolation of the anti isomer through thermodynamic control and solubility differences.
Reagents:
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(1R)-(+)-Camphorquinone (CAS 2767-84-2)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)
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Ethanol (95%) and Deionized Water
Step-by-Step Methodology:
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Preparation: Dissolve 10 mmol of (1R)-(+)-camphorquinone in 30 mL of Ethanol (95%).
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Oximation: In a separate flask, dissolve 15 mmol of NH₂OH·HCl and 15 mmol of NaOAc in 10 mL of water.
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Addition: Dropwise add the aqueous hydroxylamine solution to the camphorquinone solution with vigorous stirring.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Note: Extended reflux times favor the thermodynamic (anti) product.
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Precipitation: Allow the solution to cool to room temperature. The anti-oxime is less soluble and will begin to crystallize. Adding 20 mL of ice-cold water promotes further precipitation.
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Filtration: Filter the crude solid.
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Purification (Critical): Recrystallize the crude solid from an Ethanol/Water (1:1) mixture. The syn isomer remains largely in the mother liquor.
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Drying: Dry the crystals under vacuum at 40°C.
Reaction Pathway Diagram
Caption: Synthesis and purification workflow targeting the thermodynamically stable anti-isomer.
Part 3: Characterization & Validation
To ensure scientific integrity, the isolated product must be validated using the following self-consistent checks.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method to distinguish the anti isomer from the syn isomer.
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¹H NMR (CDCl₃, 400 MHz):
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C4-H (Bridgehead): In the anti isomer, the bridgehead proton (d, J≈4 Hz) typically resonates downfield (approx.
3.2–3.4 ppm) compared to the syn isomer, due to the anisotropic deshielding effect of the oxime hydroxyl group which is spatially closer to the bridgehead in the anti configuration. -
Methyl Groups: Three singlets (
0.8–1.1 ppm).[1] Distinct shifts occur for the C8/C9/C10 methyls between isomers.
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¹³C NMR:
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C3 (C=N): The oxime carbon appears around
160–165 ppm. -
C2 (C=O): The carbonyl carbon resonance is sensitive to the oxime geometry.
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IR Spectroscopy
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O-H Stretch: Broad band at 3200–3300 cm⁻¹.
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C=O Stretch: Strong band at ~1740–1750 cm⁻¹ (characteristic of the strained bicyclic ketone).
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C=N Stretch: Weak to medium band at ~1630–1640 cm⁻¹.
Quality Control Checkpoints
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Melting Point: If the MP is below 150°C, the sample likely contains significant syn isomer or unreacted camphorquinone. Recrystallize again.
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Optical Rotation: A value significantly lower than +195° suggests racemization (unlikely with this protocol) or contamination with achiral impurities.
Part 4: Applications in Research
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Chiral Ligands: The oxime nitrogen and the carbonyl oxygen can coordinate to metal centers (e.g., Co, Ni, Cu), forming chiral chelate complexes used in asymmetric catalysis.
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Synthesis of 3-Aminocamphor: Reduction of the oxime (e.g., with Zn/AcOH or LiAlH₄) yields 3-aminocamphor, a precursor for chiral auxiliaries and organocatalysts.
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Biological Activity: Camphorquinone derivatives are investigated for antimicrobial and potential antitumor properties, often requiring pure isomers for structure-activity relationship (SAR) studies.
References
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Sigma-Aldrich. (1R,E)-(+)-Camphorquinone 3-oxime Product Sheet. Retrieved from .
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TCI Chemicals. anti-(1R)-(+)-Camphorquinone 3-Oxime Product Specification. Retrieved from .
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Forster, M. O. (1905). Studies in the Camphane Series. Part XVI. Camphorquinone-oxime.[2] Journal of the Chemical Society, Transactions. (Historical foundation for synthesis).
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Santa Cruz Biotechnology. (1R,E)-(+)-Camphorquinone 3-oxime Data Sheet. Retrieved from .
